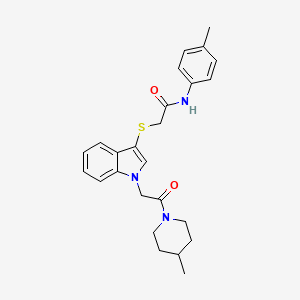

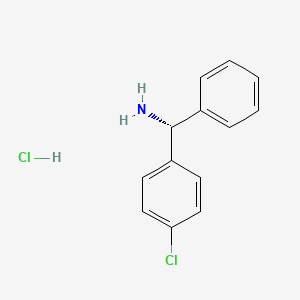

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromene derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel chromene compounds, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, were synthesized through reductive amination. This process involved the reaction of a chromene intermediate with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Although the target molecule "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate" was not directly synthesized in these studies, the methodologies employed for the synthesis of chromene derivatives could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized chromene derivatives in the first study were characterized using IR, ^1H NMR, ^13C NMR, and mass spectroscopy . These techniques are crucial for confirming the structure of newly synthesized compounds, including the target molecule. The detailed structural analysis ensures the correct identification of the synthesized compounds, which is essential for further biological studies and applications.

Chemical Reactions Analysis

The second study explored the reactivity of a different chromene derivative, specifically 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This compound underwent various reactions, including interactions with aniline, o-phenylenediamine, and o-aminophenol. Additionally, thermal cyclization and hydrolysis followed by treatment with SOCl2 were investigated, leading to the formation of several interesting fluorinated chromene and furan derivatives . These reactions demonstrate the versatility of chromene derivatives in chemical transformations, which could be extrapolated to the synthesis and reactivity of "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate".

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their reactivity, solubility, and overall biological activity. In the first study, the antimicrobial activity of the synthesized chromene derivatives was evaluated, and the compounds exhibited significant antibacterial and antifungal activities . The second study did not directly address the physical properties of the synthesized compounds but provided insight into the thermal stability and reactivity of the chromene core under various conditions . These findings are important for understanding the behavior of chromene derivatives in biological systems and could inform the properties of the target molecule.

科学的研究の応用

Synthesis and Derivative Formation

Research in the field of organic chemistry has led to the synthesis of various aromatic carbamates derivatives featuring a chromen-2-one fragment. These compounds are synthesized through condensation reactions involving methyl N-(3-hydroxyphenyl)carbamate with ethyl trifluoromethylacetoacetate and other reagents, leading to chromene derivatives with potential applications in medicinal chemistry and materials science. The versatility in the synthesis approach allows for the creation of derivatives with different functional groups, potentially expanding their utility across various scientific domains (Velikorodov et al., 2014).

Antibacterial Activity

The antibacterial properties of synthesized new derivatives of 4-hydroxy-chromen-2-one have been explored, showing significant bacteriostatic and bactericidal activities. These findings suggest potential applications in developing new antibacterial agents, highlighting the importance of chromene derivatives in addressing microbial resistance issues. The use of advanced instrumental methods for characterizing these compounds underlines their potential in scientific research dedicated to improving antibacterial therapies (Behrami & Dobroshi, 2019).

Synthesis of Complex Molecules

The synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the capacity of chromene derivatives to form complex molecules with significant potential in catalysis and materials science. These complexes, characterized by their structural and spectral properties, may find applications in the development of new materials and as catalysts in organic synthesis, showcasing the diverse applications of chromene derivatives in chemical research (Budzisz et al., 2004).

Antimicrobial and Enzyme Inhibition Studies

The synthesis of novel chromone-pyrimidine coupled derivatives has been explored, with a focus on their antimicrobial activity, enzyme assay, docking study, and toxicity study. These studies indicate the potential of chromene derivatives in the development of new antimicrobial agents and their application in understanding enzyme inhibition mechanisms. The research into the ADMET properties and non-cytotoxic nature of these compounds further emphasizes their potential in pharmaceutical research, particularly in designing drugs with favorable pharmacokinetic profiles (Tiwari et al., 2018).

特性

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-11-12-16-19(13-15)27-14(3)21(20(16)24)29-18-10-8-7-9-17(18)26-4/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURCZASWIHGLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)

![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)